Urocanylcholine

Description

Historical Context of Urocanylcholine Discovery and Isolation

This compound, also known as murexine, was first identified as a naturally occurring choline (B1196258) ester of urocanic acid. nih.gov Its discovery and isolation are credited to the study of the hypobranchial glands of certain marine molluscs, particularly Murex trunculus (now Hexaplex trunculus) and other prosobranchiate gastropods. nih.govvliz.be In the mid-20th century, researchers investigating the bioactive compounds within these organisms found substantial quantities of this substance. nih.govvliz.be The initial isolation involved separating the more polar choline esters, like this compound, from other compounds present in the glands, such as the precursors to the famous dye Tyrian purple. vliz.bemdpi.com This was achieved through extraction methods utilizing polar and organic solvents. vliz.be

The identification of this compound was a significant step in understanding the chemical arsenal (B13267) of these marine snails. It was revealed to be an ester of urocanic acid and choline. nih.govwikipedia.org Further research led to the detection of other related choline esters in muricid hypobranchial glands, including dihydromurexine and N-methylmurexine. vliz.bemdpi.com

Natural Occurrence and Distribution of this compound in Marine Organisms

This compound is predominantly found in the hypobranchial glands of numerous species within the Muricidae family of marine gastropods. vliz.bevliz.bemdpi.com These predatory snails are found in various marine environments worldwide. vliz.be

Table 1: Marine Organisms Known to Contain this compound

| Species Name | Family | Common Name | Location of this compound |

| Hexaplex trunculus (Murex trunculus) | Muricidae | Banded Dye-Murex | Hypobranchial gland nih.gov |

| Dicathais orbita | Muricidae | White Rock Shell | Hypobranchial gland mdpi.com |

| Plicopurpura pansa | Muricidae | Pansa's Rock Shell | Hypobranchial gland vliz.be |

| Haustrum haustorium | Muricidae | Brown Rock Shell | Hypobranchial gland psu.edu |

| Various other prosobranchiate molluscs | Hypobranchial gland nih.gov |

The concentration of this compound can be quite high in the hypobranchial glands of these molluscs. nih.govresearchgate.net For instance, in Dicathais (Neothais) orbita, significant amounts of both murexine (this compound) and senecioylcholine (B1200549) have been reported. mdpi.com Its presence is not limited to a single species but is a characteristic feature of many snails in this family, highlighting its evolutionary importance. vliz.bevliz.be

Significance of this compound in Marine Chemical Ecology and Neurobiology Research

The role of this compound in marine chemical ecology is multifaceted. Chemical ecology is the study of how chemicals mediate interactions between living organisms, and this compound is a prime example of such a chemical mediator in the marine environment. academie-sciences.frdntb.gov.uamdpi.com

One of its key functions is as an allomone, a chemical that benefits the producer by influencing the behavior of another species. For example, this compound released from the hypobranchial gland of the predatory snail Haustrum haustorium induces an escape response in the snail Melagraphia aethiops. psu.edu This demonstrates its role in predator-prey interactions.

From a neurobiological perspective, this compound is significant due to its pharmacological actions. It acts as a neuromuscular blocking agent with potent nicotinic actions, while having minimal muscarinic effects. nih.govresearchgate.net Its mechanism of action is considered to be of the "depolarizing" type, similar in quality but weaker than suxamethonium, a drug used to induce muscle relaxation. nih.gov However, its nicotinic action is stronger than that of suxamethonium. nih.gov This makes this compound a valuable tool in neurobiology research for studying cholinergic systems and nicotinic acetylcholine (B1216132) receptors. researchgate.netuq.edu.au The presence of acetylcholinesterases, enzymes that break down choline esters, in the hypobranchial glands of these molluscs further underscores the importance of regulating these potent neuroactive compounds. researchgate.net

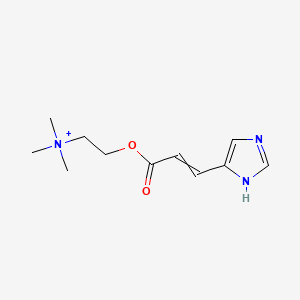

Structure

2D Structure

3D Structure

Properties

CAS No. |

20284-40-6 |

|---|---|

Molecular Formula |

C11H18N3O2+ |

Molecular Weight |

224.28 g/mol |

IUPAC Name |

2-[(E)-3-(1H-imidazol-5-yl)prop-2-enoyl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C11H17N3O2/c1-14(2,3)6-7-16-11(15)5-4-10-8-12-9-13-10/h4-5,8-9H,6-7H2,1-3H3/p+1 |

InChI Key |

XDPGNNXEHPAHCJ-UHFFFAOYSA-O |

SMILES |

C[N+](C)(C)CCOC(=O)C=CC1=CN=CN1 |

Isomeric SMILES |

C[N+](C)(C)CCOC(=O)/C=C/C1=CN=CN1 |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C=CC1=CN=CN1 |

Synonyms |

eta- (4-imidazolyl)acryloylcholine choline, chloride, imidazole-4-acrylate murexine |

Origin of Product |

United States |

Endogenous Urocanylcholine Biosynthesis and Metabolic Dynamics

Precursor Pathways and Enzymology of Urocanylcholine Formationflinders.edu.auvliz.beresearchgate.netscience.gov

The biosynthesis of this compound involves the convergence of pathways that supply its two primary components: urocanic acid and choline (B1196258). The study of the enzymes involved in this process, known as enzymology, is crucial to understanding the rate and regulation of its formation. gouni.edu.ngwikipedia.org

Role of Urocanic Acid in this compound Synthesisvliz.beresearchgate.netscience.gov

Urocanic acid is a key precursor in the formation of this compound. vliz.bescience.gov It is derived from the amino acid L-histidine through a deamination reaction, where the alpha-amino group is removed. researchgate.netwikipedia.orgresearchgate.net This conversion is catalyzed by the enzyme histidine ammonia-lyase, also known as histidase. wikipedia.orgresearchgate.net The resulting urocanic acid molecule provides the core structure onto which choline is esterified to form this compound. vliz.be

The formation of urocanic acid from histidine is a well-established metabolic pathway. wikipedia.org In some organisms, this is the initial step in the degradation of histidine. researchgate.net The presence of urocanic acid is therefore a prerequisite for the biosynthesis of this compound.

Choline Integration in this compound Biosynthesisvliz.bequornnutrition.comnih.gov

Choline, an essential nutrient, serves as the second major component of this compound. quornnutrition.comnih.gov It can be obtained from the diet or synthesized de novo within the organism. quornnutrition.comnih.govnih.gov The integration of choline into the this compound molecule occurs through an esterification reaction with urocanic acid. vliz.be While the specific enzymes catalyzing this final step in marine invertebrates are not fully characterized, it is a critical reaction for the formation of the final bioactive compound.

Choline itself is a precursor for numerous other vital molecules in the body, including neurotransmitters like acetylcholine (B1216132) and membrane phospholipids. quornnutrition.comoregonstate.eduimrpress.com Its availability can therefore influence the rate of this compound synthesis.

Enzymatic Mechanisms Governing this compound Metabolismqmul.ac.ukfrontiersin.orgwho.int

The metabolic breakdown of this compound is primarily achieved through enzymatic hydrolysis. This process is essential for regulating its concentration and biological activity within the organism.

Characterization of Choline Esterases in this compound Hydrolysisqmul.ac.ukwho.intwikipedia.orgtocris.comnih.gov

Choline esterases are a class of enzymes that catalyze the hydrolysis of choline esters. wikipedia.orgtocris.com These enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), break down compounds like this compound into their constituent parts: urocanic acid and choline. qmul.ac.ukwho.intwikipedia.org This enzymatic action effectively terminates the biological activity of this compound. nih.gov

The activity of choline esterases is crucial for maintaining homeostasis and preventing the over-accumulation of choline esters, which can have potent physiological effects. wikipedia.orgnih.gov In the context of marine molluscs, the regulation of this compound levels by choline esterases is an important aspect of their chemical biology. flinders.edu.au

Co-occurrence and Biosynthetic Interactions with Other Bioactive Metabolitesfrontiersin.orgnih.govmdpi.comnih.gov

This compound is often found alongside other significant bioactive compounds, particularly in the hypobranchial glands of certain marine snails. nih.govresearchgate.netvliz.benih.gov This co-occurrence suggests intricate biosynthetic and functional relationships.

Association with Brominated Indole (B1671886) Precursors and Tyrian Purple Biosynthesisflinders.edu.aufrontiersin.orgnih.govmdpi.comnih.govresearchgate.netvliz.benih.govbioone.org

A notable association exists between this compound and the precursors of the ancient dye Tyrian purple. flinders.edu.auresearchgate.netvliz.benih.gov In many species of Muricidae molluscs, this compound is found in the hypobranchial gland as a salt of brominated indole precursors, such as tyrindoxyl sulfate. frontiersin.orgnih.gov These brominated indoles are the chemical building blocks for Tyrian purple, which is primarily composed of 6,6'-dibromoindigo. nih.govbioone.org

The Australian muricid Dicathais orbita provides a clear example of this relationship, where tyrindoxyl sulphate is stored as a salt with the choline ester murexine (this compound). frontiersin.orgscu.edu.au It is hypothesized that this salt complex may offer greater stability for the storage of the bioactive precursors. frontiersin.org The enzymatic hydrolysis of this complex is a key step in initiating the cascade of reactions that lead to the formation of Tyrian purple. frontiersin.org This intricate link underscores a coordinated biosynthetic system within these marine gastropods.

Ligand-Receptor Interactions and Binding Profiles

Direct Modulation of Nicotinic Acetylcholine Receptors (nAChRs) by this compound

This compound's primary molecular target is the nicotinic acetylcholine receptor (nAChR). dntb.gov.uanih.gov These receptors are ion channels found in the cell membranes of neurons and muscle cells and are crucial for signal transmission in the nervous system. wikipedia.org this compound acts as an agonist at these receptors, meaning it binds to them and triggers a response similar to the endogenous neurotransmitter, acetylcholine (ACh). radiusohio.com

The binding of this compound to nAChRs causes the ion channel to open, allowing positively charged ions, primarily sodium (Na+), to flow into the cell. metu.edu.tr This influx of positive ions leads to depolarization of the cell membrane, which is the initial step in generating an electrical signal in the form of an excitatory postsynaptic potential (EPSP). metu.edu.tr In muscle cells, this depolarization at the neuromuscular junction is what initiates muscle contraction. frontiersin.org The interaction of this compound with nAChRs is direct; it does not require any intermediate molecules to elicit its effect. radiusohio.com

Specificity and Absence of Muscarinic Receptor Activity

In contrast to its potent effects on nicotinic receptors, this compound shows a lack of activity at muscarinic acetylcholine receptors (mAChRs). nih.gov Muscarinic receptors represent the other major class of acetylcholine receptors and are G-protein coupled receptors (GPCRs) involved in a wide range of physiological processes, including those regulated by the parasympathetic nervous system. nih.govsigmaaldrich.com

The specificity of this compound for nAChRs over mAChRs is a key feature of its pharmacological profile. This selectivity is determined by the structural differences between the binding sites of the two receptor types. metu.edu.tr While acetylcholine can bind to both nicotinic and muscarinic receptors, this compound's chemical structure evidently favors interaction with the ionotropic nAChRs and does not effectively engage the metabotropic mAChRs. This is significant because it means that the effects of this compound are primarily confined to systems and processes mediated by nicotinic receptors, such as neuromuscular transmission. wikipedia.orgwikipedia.org

Neuromuscular System Modulation by this compound in Experimental Organisms

Electrophysiological and Biochemical Characterization of Depolarizing Neuromuscular Blocking Action

This compound functions as a depolarizing neuromuscular blocking agent. scispace.com Its mechanism of action at the neuromuscular junction involves binding to and activating the nicotinic acetylcholine receptors on the motor endplate, much like the endogenous neurotransmitter acetylcholine. radiusohio.comopenanesthesia.org However, unlike acetylcholine, which is rapidly broken down by the enzyme acetylcholinesterase, this compound is more resistant to this degradation. wikipedia.org This resistance leads to a prolonged presence of the agonist at the receptor site, causing a persistent depolarization of the motor endplate. wikipedia.org

This sustained depolarization has a two-phase effect. Initially, it causes a transient period of muscle fasciculations due to the initial activation of the muscle fibers. nih.gov This is followed by a state of flaccid paralysis because the persistently depolarized membrane becomes refractory to further stimulation by acetylcholine, a state known as a Phase I block. openanesthesia.org The sodium channels surrounding the endplate become inactivated and cannot propagate further action potentials, leading to the cessation of muscle contraction. openanesthesia.org

Electrophysiological studies of the neuromuscular junction can characterize this block. scielo.brnih.gov Techniques such as intracellular microelectrode recordings can measure the endplate potential (EPP), which is the depolarization caused by neurotransmitter binding. nih.govuniversiteitleiden.nl In the presence of a depolarizing blocker like this compound, the EPP would be sustained but would not trigger propagated muscle action potentials after the initial burst, leading to muscle paralysis. universiteitleiden.nl

Comparative Pharmacological Analysis with Reference Neuromuscular Blocking Agents

The action of this compound can be compared to other well-known depolarizing neuromuscular blocking agents, such as succinylcholine (B1214915) and decamethonium. statpearls.com Succinylcholine, which is structurally two acetylcholine molecules linked together, is the only depolarizing neuromuscular blocker still in widespread clinical use due to its rapid onset and short duration of action. nih.govkoreamed.org Like succinylcholine, this compound induces a depolarizing block at the neuromuscular junction. openanesthesia.org

A key difference between depolarizing agents like this compound and non-depolarizing agents (e.g., rocuronium, atracurium) is their mechanism of action. nih.govmdpi.com Non-depolarizing agents are competitive antagonists that block the binding of acetylcholine to its receptor without causing depolarization. nih.gov This leads to muscle relaxation without the initial fasciculations seen with depolarizing agents. radiusohio.com

The table below provides a comparative overview of the mechanisms of different classes of neuromuscular blocking agents.

| Feature | This compound (Depolarizing) | Succinylcholine (Depolarizing) | Rocuronium (Non-depolarizing) |

| Mechanism | Agonist at nAChRs, causes persistent depolarization | Agonist at nAChRs, causes persistent depolarization openanesthesia.org | Competitive antagonist at nAChRs, prevents depolarization nih.gov |

| Initial Effect | Muscle fasciculations followed by paralysis | Muscle fasciculations followed by paralysis nih.gov | Flaccid paralysis without initial fasciculation radiusohio.com |

| Interaction with Acetylcholinesterase | Resistant to degradation wikipedia.org | Rapidly metabolized by plasma pseudocholinesterase openanesthesia.org | Not metabolized by acetylcholinesterase |

Cellular Signaling Pathways Influenced by this compound

The primary cellular signaling event initiated by this compound is the direct opening of the ion channel associated with the nicotinic acetylcholine receptor. wikipedia.org This leads to an influx of cations, primarily Na+ and to a lesser extent Ca2+, causing depolarization of the plasma membrane. metu.edu.trwikipedia.org This direct ionotropic signaling is the main pathway for this compound's action at the neuromuscular junction.

The entry of calcium (Ca2+) through the nAChR can also act as a second messenger, potentially activating various intracellular cascades. wikipedia.org Second messengers are intracellular molecules that relay signals from receptors on the cell surface to target molecules inside the cell. numberanalytics.com While the primary effect of this compound is through direct ion channel activation, the subsequent increase in intracellular calcium could theoretically influence other signaling pathways. wikipedia.org

For instance, calcium is a ubiquitous second messenger involved in numerous cellular processes, including the activation of protein kinases and gene expression. numberanalytics.compressbooks.pub However, the extent to which the calcium influx through nAChRs activated by this compound leads to significant downstream signaling events, beyond the initial depolarization and muscle contraction, is not well-detailed in the provided search results. It is known that in other systems, activation of nAChRs can lead to the regulation of gene activity or the release of other neurotransmitters, but specific evidence for these downstream effects of this compound is lacking. wikipedia.org

It's important to distinguish this from the signaling pathways activated by muscarinic receptors, which are G-protein coupled. nih.gov These receptors, upon activation, can initiate complex intracellular signaling cascades involving second messengers like inositol (B14025) trisphosphate (IP3) and cyclic adenosine (B11128) monophosphate (cAMP), leading to a variety of cellular responses. sigmaaldrich.comnumberanalytics.com As this compound does not activate muscarinic receptors, it does not engage these specific G-protein-mediated signaling pathways. nih.gov

Molecular Mechanisms of Urocanylcholine Action in Biological Models

Implications for Cholinergic Neurotransmission Pathways in Invertebrates

Urocanylcholine, a naturally occurring choline (B1196258) ester, has been identified as a significant bioactive compound in various marine invertebrates, particularly in molluscs where it can be found in high concentrations. Research into its effects on the nervous systems of these animals has revealed its potent activity at cholinergic synapses, specifically targeting nicotinic acetylcholine (B1216132) receptors (nAChRs).

In invertebrates, cholinergic systems are crucial for a variety of functions, including neuromuscular transmission, sensory processing, and the regulation of visceral activities. nih.gov Acetylcholine (ACh) is a primary excitatory neurotransmitter in the central nervous system of many invertebrates and plays a key role in mediating muscle contraction. nih.govnih.gov this compound acts as a potent agonist at these invertebrate nAChRs, initiating a physiological response that mimics that of acetylcholine.

Studies on various invertebrate preparations have demonstrated that this compound possesses strong nicotinic properties and functions as a neuromuscular blocking agent. pharmacologyeducation.org Its mechanism of action is characterized as being of the "depolarizing" type, which is comparable to the action of suxamethonium. pharmacologyeducation.org This indicates that this compound binds to and activates nicotinic receptors on the postsynaptic membrane, leading to a persistent depolarization that renders the cell refractory to further stimulation, thus causing muscle paralysis. While its neuromuscular blocking effect is considered weaker than that of suxamethonium, its nicotinic action is reportedly more potent. pharmacologyeducation.org

Investigations into the pharmacology of molluscan neurons have highlighted the complexity of their cholinergic receptors. nih.gov For instance, in the sea slug Aplysia, different neurons respond differently to acetylcholine, exhibiting either excitatory or inhibitory postsynaptic potentials through various receptor subtypes. nih.goveuropa.eu this compound's action as a strong nicotinic agonist suggests it primarily targets the excitatory, cation-permeable nAChRs in these systems. pharmacologyeducation.org This interaction leads to the opening of the ion channel, allowing an influx of cations which depolarizes the neuronal or muscle cell membrane.

The presence of this compound in certain marine molluscs, such as those from the Muricidae family, points to an evolutionary adaptation where this compound may serve in chemical defense or predation by inducing paralysis in targets. nih.gov The compound's pronounced nicotinic effects, with minimal to no muscarinic activity, underscores its specificity for a particular class of cholinergic receptors that are widespread and physiologically vital in the invertebrate phyla. pharmacologyeducation.org

The following tables summarize the observed effects and comparative pharmacology of this compound in invertebrate models based on available research findings.

Table 1: Observed Effects of this compound in Invertebrate Biological Models

| Biological Model | Observed Effect | Receptor Target | Implied Mechanism of Action |

| Invertebrates (General) | Neuromuscular blockade | Nicotinic Acetylcholine Receptors | Depolarizing agent |

| Invertebrates (General) | Potent nicotinic stimulation | Nicotinic Acetylcholine Receptors | Agonist activity |

| Molluscs (Murex trunculus) | High concentration in hypobranchial body | - | Natural product |

Table 2: Comparative Pharmacological Actions of this compound and Suxamethonium

| Compound | Neuromuscular Blocking Potency | Nicotinic Action Potency | Muscarinic Effects |

| This compound | Weaker than suxamethonium pharmacologyeducation.org | Stronger than suxamethonium pharmacologyeducation.org | Almost devoid pharmacologyeducation.org |

| Suxamethonium | Stronger than this compound pharmacologyeducation.org | Weaker than this compound pharmacologyeducation.org | Present |

Physiological Roles and Broader Biological Activities of Urocanylcholine

Role in Predator-Prey Interactions and Defensive Mechanisms

Urocanylcholine is a significant player in the chemical ecology of marine predator-prey dynamics, particularly among molluscs. rsc.orgconicet.gov.ar These interactions are fundamental in shaping marine community structures and ecosystem functions. rsc.org Gastropods, a diverse class of molluscs, have developed various chemical strategies for defense and predation. rsc.org

Contribution to Prey Immobilization Strategies in Molluscs

Certain predatory marine snails utilize a sophisticated chemical arsenal (B13267) to capture their prey, and this compound, also known as murexine, is a key component of this strategy. nih.govnih.govnih.gov Found in the hypobranchial glands of some muricid molluscs, this compound acts as a potent muscle relaxant. nih.gov This compound contributes to the rapid immobilization of prey, a critical advantage for slow-moving predators. nih.govnih.gov The venom of these snails often contains a complex mixture of neurotoxins that can induce a state of tetanic paralysis in their fish prey, characterized by rigid fins and body posture, ensuring the prey is subdued within seconds of being stung. nih.govnih.gov This rapid incapacitation is a crucial element of their predatory success. nih.gov

Functions in Reproductive Biology and Larval Development

Beyond its role in predation, this compound is also implicated in the reproductive processes of certain marine molluscs. nih.gov The chemical composition of mollusc egg masses is complex and serves various protective functions for the developing embryos. mdpi.com

Hypothesized Role as a Natural Tranquilizer within Egg Capsules

Research suggests that this compound (murexine) is transferred from the hypobranchial gland to the capsule gland during egg-laying and is subsequently incorporated into the egg capsules. nih.gov Within this environment, it is hypothesized to function as a natural tranquilizer for the developing larvae. nih.govflinders.edu.au This tranquilizing effect was demonstrated in a study where purified murexine at a concentration of 0.22 mM had a temporary calming effect on late-stage intracapsular larvae, lasting for over an hour. nih.govflinders.edu.au This period of reduced activity could be advantageous, as developing larvae have delicate shells and face limited oxygen within the confines of the egg capsule. nih.gov By keeping the larvae tranquil, this compound may help ensure a higher hatching success rate. nih.gov The concept of natural tranquilizers in egg masses is not unique to these gastropods; for instance, an unidentified tranquilizer has also been reported in the egg cases of the common squid, Loligo vulgaris, to prevent premature hatching. nih.gov

Involvement in Cholinergic Neurotransmission in Invertebrate Nervous Systems

The nervous systems of invertebrates, while diverse, share fundamental mechanisms with those of vertebrates, including the use of common neurotransmitters like acetylcholine (B1216132). nih.govwashington.edu Acetylcholine is a key excitatory neurotransmitter in both vertebrates and many invertebrates, playing a crucial role in neuromuscular transmission. mdpi.com In molluscs, the cholinergic system is involved in regulating functions such as gut motility. mdpi.com

This compound, as a choline (B1196258) ester, is believed to interact with the cholinergic nervous system. scispace.com It has been suggested that murexine acts as a ligand for the muscle-type nicotinic acetylcholine receptor (nAChR). nih.gov Its paralytic effect in vivo shows the greatest similarity to suxamethonium, a known muscle-type nAChR agonist. nih.gov This interaction with cholinergic receptors underpins its function as a muscle relaxant, impacting neuromuscular transmission in the invertebrate organisms it affects. nih.govmdpi.com

Impact of Environmental Stressors on this compound Biosynthesis and Levels

The production of secondary metabolites in marine organisms is not static and can be significantly influenced by various environmental factors. researchgate.netmdpi.com Abiotic stressors such as temperature, salinity, and UV radiation can alter the biosynthesis and accumulation of these compounds. researchgate.netfrontiersin.orgmdpi.com

Effects of Thermal Stress on this compound Content and Bioactivity

Thermal stress, in particular, has been shown to have a notable impact on the levels of this compound in some marine gastropods. researchgate.netfrontiersin.org Studies on the predatory gastropod Dicathais orbita have demonstrated that exposure to elevated temperatures leads to a significant reduction in the proportion of this compound (murexine) stored in their hypobranchial glands. researchgate.netfrontiersin.org This response was observed in experiments simulating both short-term heat stress and longer-term ocean warming scenarios. researchgate.net The decrease in this compound content under thermal stress could have implications for the organism's physiological functions, including its predatory and reproductive capabilities. researchgate.netfishsens.com The induction of heat shock proteins (HSPs) is a common response to thermal stress in molluscs, indicating a cellular-level reaction to these environmental challenges. nih.gov

Interactive Data Table: Effect of Thermal Stress on this compound (Murexine)

This table summarizes the findings from a study on the impact of thermal stress on the secondary metabolites of the marine gastropod Dicathais orbita.

| Experimental Condition | Temperature | Duration | Effect on this compound (Murexine) | Reference |

| Static Heat Stress | 30°C (vs. 20°C control) | 1 week | Significantly reduced proportion | researchgate.net |

| Ocean Climate Change | 25°C (vs. 23°C ambient) | 35 days | Significantly reduced proportion | researchgate.net |

| Critical Thermal Maximum (fast rate) | Increase of 1°C/hour | Until detachment | Overall composition of secondary metabolites significantly affected | researchgate.netfrontiersin.org |

| Critical Thermal Maximum (slow rate) | Increase of 1°C/12 hours | Until detachment | Overall composition of secondary metabolites significantly affected | researchgate.netfrontiersin.org |

Advanced Analytical Methodologies for Urocanylcholine Research

Chromatographic and Spectrometric Approaches for Urocanylcholine Detection and Quantification

Chromatographic and spectrometric methods are fundamental to the isolation and analysis of this compound from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of this compound. nih.govcore.ac.uk This method is often coupled with other analytical techniques for comprehensive analysis. nih.govmdpi.comvliz.be For instance, HPLC has been used in the analysis of extracts from the hypobranchial glands of Muricidae molluscs, where this compound is found. nih.gov The organic extracts containing choline (B1196258) esters like this compound can be effectively analyzed using HPLC. nih.govmdpi.comvliz.be A typical HPLC setup for this compound analysis might involve a reverse-phase column, which separates compounds based on their hydrophobicity. mdpi.com While specific HPLC methods for this compound are not always detailed in isolation, the technique's application to the broader class of choline esters and related compounds from marine organisms is well-documented. nih.govcore.ac.ukmdpi.com The development of a suitable HPLC method is considered a critical step for detailed analysis of these compounds. core.ac.uk

Mass Spectrometry (MS) and LC-MS-MS for Structural Elucidation and In Situ Imaging

Mass spectrometry (MS) and its tandem application with liquid chromatography (LC-MS-MS) are indispensable tools for the structural elucidation of this compound. nih.gov MS provides information about the mass-to-charge ratio of the molecule and its fragments, which is key to determining its structure. flinders.edu.au In the analysis of this compound, a major ion peak is observed at m/z 224 [M]+. flinders.edu.au Further fragmentation in LC-MS-MS analysis reveals characteristic fragment ions at m/z 165 and 121, confirming its structure. flinders.edu.au

Beyond structural analysis, mass spectrometry imaging (MSI) has been utilized for the in situ localization of this compound within biological tissues. nih.govmdpi.comvliz.be This technique allows researchers to visualize the spatial distribution of the compound in its natural environment, such as the hypobranchial gland of molluscs. nih.govmdpi.comvliz.beflinders.edu.au Surface-assisted laser desorption/ionization (SALDI)-MS, a matrix-free LDI-MS technique, has also proven effective in detecting this compound. mdpi.com

| Technique | Ion/Fragment (m/z) | Significance |

|---|---|---|

| MS | 224 [M]+ | Major molecular ion peak |

| LC-MS-MS | 165 | Major fragment ion |

| LC-MS-MS | 121 | Major fragment ion |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of molecules, making it a crucial tool for the definitive structural confirmation of this compound. frontiersin.orgnih.gov Both ¹H-NMR and ¹³C-NMR fingerprinting have been used to elucidate its structure. flinders.edu.au The data obtained from NMR analysis, in conjunction with mass spectrometry, provides unambiguous evidence for the chemical structure of this compound. mdpi.comvliz.beflinders.edu.au

Application of Thin Layer Chromatography (TLC) in Early-Stage Investigations

Thin Layer Chromatography (TLC) has been a valuable tool in the initial stages of this compound research. nih.govscience.gov It is a simple, cost-effective, and rapid method for the separation and preliminary identification of compounds in a mixture. nih.govlibretexts.org TLC has been primarily used for the detection of muricid choline esters, including this compound. nih.govmdpi.comvliz.be This technique separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent that moves up the plate). khanacademy.org While less sophisticated than HPLC or MS, TLC has played a significant role in the early discovery and screening of this compound and other related compounds from marine sources. nih.govdntb.gov.uascispace.com

Electrophysiological and In Vitro Bioassay Techniques in this compound Characterization

Electrophysiological studies have been instrumental in characterizing the neuromuscular blocking and nicotinic actions of this compound. science.gov These techniques involve measuring the electrical properties of cells and tissues to understand how a compound affects them. For instance, electrophysiological investigations have shown that this compound can cause a depolarizing-type neuromuscular block. science.gov Early studies utilized preparations like the frog rectus abdominis muscle to demonstrate these effects. neuroscienceconsulting.com

In vitro bioassays are also crucial for determining the biological activity of this compound. nih.govnih.gov These assays use isolated cells or tissues to assess the effects of a compound in a controlled environment. For example, bioassays have been used to demonstrate that the effects of this compound are similar to those of acetylcholine (B1216132) on nicotinic receptors. nih.gov The use of bioassay-guided fractionation, where extracts are separated and tested for activity at each step, has been a common strategy in the discovery of bioactive compounds like this compound from natural sources. nih.gov

Molecular and Genetic Techniques for Investigating this compound Pathways

While direct molecular and genetic studies specifically targeting the this compound biosynthetic pathway are not extensively detailed in the provided context, the application of these techniques to related compounds and organisms provides a framework for future research. The biosynthesis of this compound is believed to start from urocanic acid. science.gov Understanding the enzymes and genes involved in this conversion would require molecular techniques such as gene expression analysis and the use of genetic tools to manipulate potential pathways. The study of other marine natural products has benefited from transcriptomics and proteomics to identify the genes and proteins responsible for their synthesis. mdpi.com Such approaches could be applied to elucidate the complete biosynthetic pathway of this compound, from its precursor to the final active molecule. The presence of this compound in various marine molluscs suggests a conserved, genetically encoded pathway that could be investigated using comparative genomics and other molecular biology tools. researchgate.netresearchgate.net

Computational and Theoretical Studies on Urocanylcholine Dynamics

Molecular Modeling and Dynamics Simulations for Receptor Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules. These methods provide a detailed view of the conformational changes and binding dynamics of a ligand, such as urocanylcholine, with its receptor at an atomic level. escholarship.orgyoutube.com

Principles of Molecular Modeling and MD Simulations: Molecular modeling involves creating a three-dimensional representation of a molecule or a molecular system. For ligand-receptor interactions, this typically starts with obtaining the 3D structure of the target receptor, often through experimental methods like X-ray crystallography or cryo-electron microscopy, or by building a homology model if the experimental structure is unavailable. nih.govresearchgate.net The ligand, in this case, this compound, is then "docked" into the receptor's binding site to predict its most likely binding pose. mdpi.com

Following the initial docking, molecular dynamics simulations are employed to observe the behavior of the ligand-receptor complex over time. escholarship.org These simulations solve Newton's equations of motion for the system, allowing researchers to analyze the stability of the binding pose, identify key amino acid residues involved in the interaction, and understand the thermodynamics of binding. nih.govnih.gov

Application to this compound: Given that this compound is an analog of acetylcholine (B1216132), its primary targets would likely be cholinesterases and muscarinic or nicotinic acetylcholine receptors. nih.govnih.govmdpi.com A hypothetical MD simulation study of this compound with a muscarinic receptor, for instance the M3 subtype, would involve:

Building or obtaining a model of the M3 receptor. nih.govdntb.gov.ua

Docking this compound into the orthosteric binding site, the same site where acetylcholine binds.

Embedding the complex in a simulated physiological environment, including a lipid bilayer and water molecules. researchgate.net

Running simulations for a sufficient duration (nanoseconds to microseconds) to observe stable interactions and potential conformational changes in both the ligand and the receptor. mdpi.com

Such simulations could elucidate the specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts that stabilize the binding of this compound. This information is crucial for understanding its potency and selectivity compared to the endogenous ligand, acetylcholine. While these methodologies are well-established, specific research applying them to this compound is not present in the current body of scientific literature.

Pharmacophore Modeling for this compound and Analogous Structures

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. youtube.com A pharmacophore model does not represent a real molecule but rather an abstract concept of the key interaction points. nih.govnih.gov

Key Features of a Pharmacophore Model: Pharmacophore models are typically composed of features such as:

Hydrogen bond acceptors and donors

Aromatic rings

Hydrophobic centers

Positive and negative ionizable groups

These features are mapped out in 3D space with specific distance constraints, creating a template that can be used to search for new molecules with similar interaction capabilities. arxiv.org

Generation and Application: Pharmacophore models can be generated in two primary ways:

Ligand-based: When a set of molecules known to be active at a particular receptor is available, their common chemical features are aligned and abstracted to create a model. nih.gov

Structure-based: If the 3D structure of the receptor is known, the key interaction points within the binding site can be directly mapped to generate a pharmacophore. nih.gov

Once a pharmacophore model is developed, it can be used for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active at the target receptor. rsc.org For this compound, a pharmacophore model could be developed based on its own structure and in comparison to other known muscarinic or nicotinic receptor agonists. This model would highlight the critical features necessary for cholinergic activity. However, a review of the literature indicates that no specific pharmacophore models for this compound have been published.

Systems Biology Approaches for this compound Metabolic Network Analysis

Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. sciencepg.com One key area within systems biology is the analysis of metabolic networks, which represent the complete set of metabolic and physical processes that determine the physiological and biochemical properties of a cell. plos.org

Metabolic Pathway Analysis: Computational tools are essential for analyzing the vast and complex data associated with metabolic networks. sciencepg.com These analyses can predict the flow of metabolites through different pathways (flux balance analysis), identify critical enzymes, and understand how the network responds to genetic or environmental changes. nih.gov The process generally involves:

Reconstruction of the metabolic network: This involves compiling all known metabolic reactions from genomic and biochemical data for a specific organism or cell type.

Model building: The reconstructed network is translated into a mathematical model.

Simulation and analysis: The model is used to simulate metabolic behavior under various conditions. nih.gov

Potential Analysis of this compound Metabolism: this compound is structurally composed of a urocanate moiety and a choline (B1196258) moiety. A systems biology approach to understanding its metabolism would involve integrating it into existing metabolic network models. This would require identifying the enzymes responsible for its synthesis and degradation. For instance, one could investigate which esterases are capable of hydrolyzing the ester bond to release urocanic acid and choline.

Future Directions and Unexplored Research Avenues for Urocanylcholine Biology

Identification and Characterization of Novel Molecular Targets Beyond Nicotinic Receptors

Urocanylcholine is primarily known for its action as a neuromuscular blocking agent that inhibits nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.com This interaction underlies its paralytic effects on prey organisms. vliz.be However, the possibility of other molecular targets for this compound remains an open and intriguing area of research.

Nicotinic receptors are a diverse family of ligand-gated ion channels, with various subunit compositions leading to different pharmacological properties. wikipedia.orgnih.gov While the interaction of this compound with muscle-type nAChRs is established, its effects on the wide array of neuronal nAChR subtypes are less clear. wikipedia.orgmdpi.com Furthermore, some nAChRs are considered "non-neuronal" and are involved in processes like inflammation, suggesting that this compound could have broader physiological effects than currently understood. wikipedia.orgnih.gov

Beyond nAChRs, it is conceivable that this compound interacts with other receptor systems or cellular components. Many marine natural products exhibit promiscuous binding, interacting with multiple targets to exert their biological effects. Investigating potential interactions with other types of receptors, ion channels, or enzymes could reveal novel mechanisms of action and previously unknown physiological roles for this compound.

Future studies should employ a multi-pronged approach to identify new molecular targets. This could include affinity chromatography using this compound as a ligand to pull down interacting proteins from various tissue extracts. Additionally, high-throughput screening assays could be used to test the activity of this compound against a broad panel of receptors and enzymes. Characterizing any newly identified interactions at the molecular level will be crucial to understanding their physiological relevance.

Further Comprehensive Characterization of Ecological and Physiological Roles

The known ecological role of this compound is primarily associated with predation and defense in marine gastropods. frontiersin.orgpsu.edu It is found in the hypobranchial gland and is used to immobilize prey. mdpi.compsu.edu However, the full spectrum of its ecological and physiological functions is likely more complex and warrants further investigation.

In some species, this compound is present in egg masses, suggesting a role in reproduction, potentially as a chemical defense for the eggs or as a developmental signaling molecule. nih.gov The co-localization of this compound (murexine) with Tyrian purple precursors in the hypobranchial glands and its subsequent transfer to egg capsules in Dicathais orbita suggests a multi-functional role. nih.gov It has been proposed that murexine may tranquilize the larvae and relax the reproductive tract. nih.gov

The impact of environmental factors, such as ocean warming, on the production of this compound and related compounds is another critical area of study. scu.edu.au Changes in temperature can affect the metabolism and production of secondary metabolites in marine invertebrates, which could have significant ecological consequences. frontiersin.orgscu.edu.au

A deeper understanding of the physiological roles of this compound within the producing organism is also needed. While its external functions are partially understood, its internal physiological effects are largely unknown. dntb.gov.ua

Future research should focus on detailed in-situ studies to observe the deployment and effects of this compound in natural ecological interactions. Advanced imaging techniques could be used to visualize its distribution in tissues and during processes like predation and reproduction. nih.gov Furthermore, controlled laboratory experiments are needed to investigate its specific roles in development, and to assess the impact of environmental stressors on its production and function.

Development of Advanced Research Tools and Analytical Methodologies

Advancements in research tools and analytical methods are crucial for deepening our understanding of this compound. The development of more sensitive and specific detection methods will enable more accurate quantification and localization of this compound in biological samples.

Current analytical techniques for identifying and quantifying small molecules like this compound include various forms of chromatography and spectroscopy. qa-group.com Mass spectrometry imaging (MSI) on nano-structured surfaces has emerged as a powerful tool for the spatial analysis of low molecular weight metabolites in tissues. nih.gov This technique has been successfully used to visualize the distribution of murexine in the tissues of marine molluscs. nih.gov

The development of specific antibodies or molecular probes for this compound would be a significant breakthrough. Such tools would allow for more precise in-situ localization through techniques like immunohistochemistry and could be used to develop enzyme-linked immunosorbent assays (ELISAs) for rapid and high-throughput quantification.

Furthermore, the creation of fluorescently labeled this compound analogues could enable real-time imaging of its uptake, transport, and interaction with target molecules in living cells and tissues. This would provide invaluable insights into its pharmacokinetics and mechanism of action at a cellular level.

Future efforts should be directed towards:

Developing monoclonal antibodies specific to this compound.

Synthesizing and validating fluorescently tagged this compound probes.

Optimizing and applying advanced mass spectrometry imaging techniques for higher resolution and sensitivity. nih.gov

Exploring the use of biosensors for the real-time detection of this compound in experimental systems.

Comparative Studies Across Diverse Species for Evolutionary and Functional Insights

Comparative studies of this compound across a wide range of species can provide profound insights into its evolutionary history and functional diversification. While this compound has been identified in several species of Muricidae, its distribution in other marine organisms is not well-documented. mdpi.comresearchgate.net

A broader survey of marine invertebrates for the presence of this compound and its biosynthetic genes would help to map its phylogenetic distribution. This could reveal whether its synthesis is an ancestral trait or has evolved independently in different lineages. Comparing the biosynthetic pathways and regulatory mechanisms in different species could also shed light on the evolutionary pressures that have shaped its production.

Furthermore, comparing the physiological and ecological roles of this compound in different species can reveal how this molecule has been adapted for various functions. For example, in some species, it may be primarily a predatory toxin, while in others, it may have a more prominent role in defense or reproduction. psu.edunih.gov

Cross-species comparisons of the molecular targets of this compound are also essential. nih.gov Investigating whether the affinity and efficacy of this compound for nicotinic receptors vary across species could provide insights into co-evolutionary arms races between predators and prey. biorxiv.org

Future research should involve:

A large-scale screening of diverse marine taxa for the presence of this compound.

Phylogenetic analysis of the biosynthetic genes to reconstruct the evolutionary history of the pathway.

Comparative functional studies to understand how the role of this compound has diverged in different species.

Cross-species pharmacological studies to investigate the evolution of its molecular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.